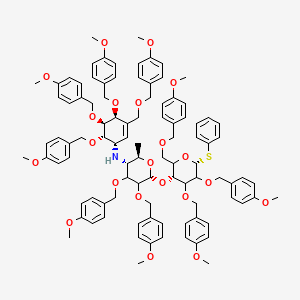
4,4-Dimethoxy-3-methylideneoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethoxy-3-methylideneoxane is a chemical compound with the molecular formula C7H14O3. It is a derivative of oxane and is characterized by the presence of two methoxy groups (-OCH3) attached to the same carbon atom in the oxane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-3-methylideneoxane typically involves the reaction of suitable precursors under controlled conditions. One common method is the cyclization of 4,4-dimethoxy-2-butanone with a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethoxy-3-methylideneoxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethoxy-3-methylideneoxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
4,4-Dimethoxy-3-methylideneoxane is similar to other oxane derivatives, such as tetrahydro-2H-pyran and its derivatives. its unique structural features, such as the presence of two methoxy groups on the same carbon, distinguish it from other compounds in this class. These structural differences can lead to variations in reactivity and biological activity.
Comparación Con Compuestos Similares
Tetrahydro-2H-pyran
3,4-Dimethoxy-3',4'-methylenedioxy-7,9'-epoxylignan-9-ol
Dimethoxymethane
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4,4-dimethoxy-3-methylideneoxane |
InChI |
InChI=1S/C8H14O3/c1-7-6-11-5-4-8(7,9-2)10-3/h1,4-6H2,2-3H3 |
Clave InChI |
SAUKTTAYCZEQCR-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCOCC1=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)
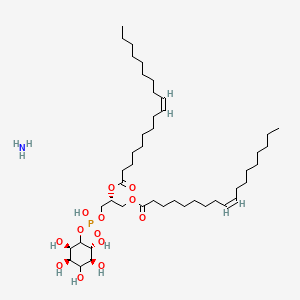
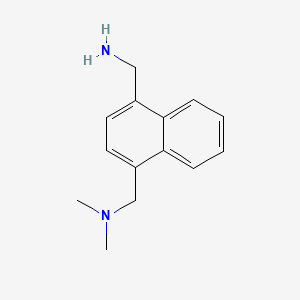
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
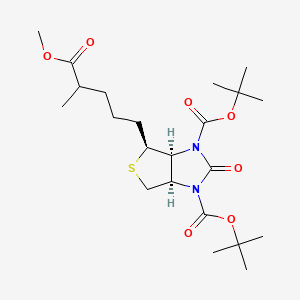
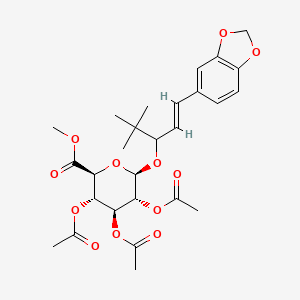
![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)
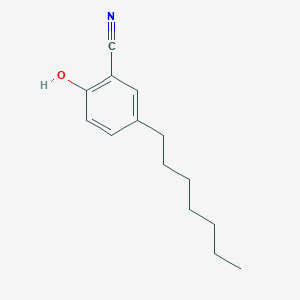
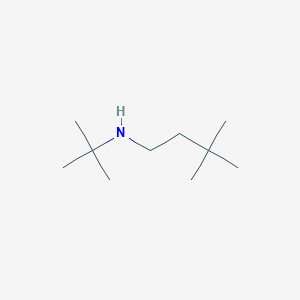
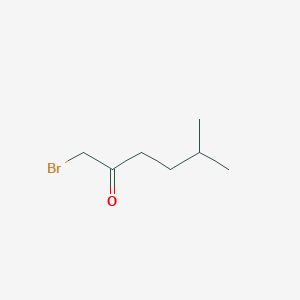
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
